molecular formula C20H24FN5O2 B2884767 3-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-3-methyl-1-(oxan-4-yl)urea CAS No. 2380085-70-9

3-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-3-methyl-1-(oxan-4-yl)urea

Cat. No.: B2884767
CAS No.: 2380085-70-9
M. Wt: 385.443
InChI Key: SIZUTQFIZXMSTK-UHFFFAOYSA-N
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Description

3-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-3-methyl-1-(oxan-4-yl)urea is a synthetic organic compound with the molecular formula C20H24FN5O2 and a molecular weight of 385.443 g/mol This compound is characterized by its unique structure, which includes a fluorinated pyrimidine ring, an azetidine ring, and an oxane moiety

Preparation Methods

The synthesis of 3-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-3-methyl-1-(oxan-4-yl)urea involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

    Formation of the Fluorinated Pyrimidine Ring: The synthesis begins with the preparation of the 5-fluoro-6-phenylpyrimidine intermediate. This is achieved through a series of reactions, including halogenation and nucleophilic substitution.

    Azetidine Ring Formation: The azetidine ring is introduced through a cyclization reaction, where the appropriate precursors are reacted under specific conditions to form the azetidine moiety.

    Coupling with Oxane Moiety:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-3-methyl-1-(oxan-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The urea group in the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.

Scientific Research Applications

3-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-3-methyl-1-(oxan-4-yl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is used to study its interactions with various biomolecules, including proteins and nucleic acids. It can serve as a probe to investigate biological pathways and molecular targets.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its fluorinated pyrimidine ring is of interest for designing inhibitors of specific enzymes and receptors.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-3-methyl-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can bind to enzyme active sites, inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. The oxane moiety contributes to the compound’s overall stability and solubility. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

3-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-3-methyl-1-(oxan-4-yl)urea can be compared with other similar compounds, such as:

  • N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide
  • N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

These compounds share structural similarities, such as the presence of the fluorinated pyrimidine and azetidine rings. they differ in their substituents and functional groups, which can influence their chemical properties and biological activities. The unique combination of the oxane moiety and urea group in this compound distinguishes it from these similar compounds, potentially offering different reactivity and applications.

Properties

IUPAC Name

1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O2/c1-25(20(27)24-15-7-9-28-10-8-15)16-11-26(12-16)19-17(21)18(22-13-23-19)14-5-3-2-4-6-14/h2-6,13,15-16H,7-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZUTQFIZXMSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=NC(=C2F)C3=CC=CC=C3)C(=O)NC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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